molecular formula C20H18N2O4S B241138 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE

Cat. No.: B241138
M. Wt: 382.4 g/mol
InChI Key: ROBJLBQOQHDNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE typically involves multiple steps. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further substituted at the N-position with various alkyl or aryl halides in the presence of a polar aprotic solvent and a catalytic amount of lithium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or sulfhydryl derivatives.

Scientific Research Applications

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antibacterial agent and enzyme inhibitor.

    Biology: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme pathways and developing enzyme-targeted therapies.

    Industry: In industrial applications, this compound can be used as a precursor for synthesizing more complex molecules or as a ligand in catalytic reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE involves its interaction with specific molecular targets. The sulfonamide group can coordinate with metal ions in enzymes, inhibiting their activity. For example, it can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, reducing the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE is unique due to its specific structural features, which allow it to interact with a broader range of molecular targets compared to other similar compounds. Its combination of the benzenesulfonamide group with the pyrroloquinoline moiety provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydropyrrolo[2,3-b]quinoline

InChI

InChI=1S/C20H18N2O4S/c1-13-2-3-14-11-15-6-7-22(20(15)21-17(14)10-13)27(23,24)16-4-5-18-19(12-16)26-9-8-25-18/h2-5,10-12H,6-9H2,1H3

InChI Key

ROBJLBQOQHDNGQ-UHFFFAOYSA-N

SMILES

CC1=CC2=NC3=C(CCN3S(=O)(=O)C4=CC5=C(C=C4)OCCO5)C=C2C=C1

Canonical SMILES

CC1=CC2=NC3=C(CCN3S(=O)(=O)C4=CC5=C(C=C4)OCCO5)C=C2C=C1

Origin of Product

United States

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